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Compound of Interest

Compound Name: Isothiazole-3-carboxylic acid

Cat. No.: B1296636

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and
sulfur atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic
properties and metabolic stability have led to its incorporation into a wide array of biologically
active agents, including anti-inflammatory, antibacterial, and anticancer compounds.[2][3]
Isothiazole-3-carboxylic acid, in particular, serves as a critical building block and a potential
bioisostere for the carboxylic acid group, a common pharmacophore that often presents
pharmacokinetic challenges.[4] Understanding the fundamental physicochemical properties of
this core molecule is therefore not merely an academic exercise; it is a prerequisite for its
rational application in drug design, formulation, and development. This guide provides an in-
depth analysis of these core properties, blending established theory with validated
experimental protocols to offer researchers a comprehensive and practical resource.

Molecular Structure and Core Attributes

Isothiazole-3-carboxylic acid is characterized by the fusion of an aromatic isothiazole ring
with a carboxylic acid functional group at the C3 position. This arrangement dictates its
electronic distribution, reactivity, and intermolecular interactions.

e SMILES: O=C(O)clcnscl[5]
e InChl: INChl=1S/C4H3NO2S/c6-4(7)3-1-2-5-8-3/h1-2H,(H,6,7)[6]

The inherent aromaticity of the isothiazole ring provides a degree of chemical stability, while the
carboxylic acid moiety confers acidic properties and serves as a handle for synthetic
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modification.[2][7]

Table 1: Core Molecular Identifiers

Property Value Source(s)
Molecular Formula C4H3NO:2S [5118]1[9]
Molecular Weight 129.14 g/mol [519]

CAS Number 4576-90-3 [5][8][9]

Acidity and lonization State (pKa)

The acid dissociation constant (pKa) is arguably the most critical physicochemical parameter
for any ionizable drug candidate. It governs the charge state of the molecule at a given pH,
which in turn profoundly influences its solubility, membrane permeability, receptor binding, and
formulation characteristics. For Isothiazole-3-carboxylic acid, the pKa is determined by the
dissociation of the carboxylic acid proton.

While a specific experimentally verified pKa for this exact compound is not widely published, it
can be reasonably estimated. Carboxylic acids typically have pKa values in the range of 4 to 5.
[10] Furthermore, related heterocyclic carboxylic acid isosteres, such as 3-hydroxyisoxazole,
exhibit pKa values in a similar range of approximately 4-5.[4] Therefore, the pKa of
Isothiazole-3-carboxylic acid is expected to fall within this acidic range, indicating that it will
be predominantly in its ionized (deprotonated) carboxylate form at physiological pH (7.4).

Causality in Experimental pKa Determination

Potentiometric titration is the gold-standard method for pKa determination due to its precision
and accuracy.[11] The underlying principle is to monitor the pH of a solution of the compound
as a titrant (a strong base, in this case) is added incrementally. The pKa corresponds to the pH
at which the concentrations of the protonated and deprotonated species are equal, identified as
the midpoint of the buffering region on the titration curve.[11][12]

Diagram: Workflow for pKa Determination by
Potentiometric Titration
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Caption: Workflow for experimental pKa determination.
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Protocol: Potentiometric Titration

This protocol is designed to provide a self-validating system for accurate pKa measurement.

 Instrument Calibration: Calibrate a high-precision potentiometer using standard aqueous
buffers of pH 4.0, 7.0, and 10.0.[12] This ensures the accuracy of all subsequent pH
measurements.

e Solution Preparation:

o Accurately weigh and dissolve the Isothiazole-3-carboxylic acid in a suitable solvent
(e.g., water, or a water/co-solvent mixture if solubility is low) to a concentration of
approximately 1 mM.[12] A concentration of at least 10~4 M is required to detect a
significant change in the titration curve.[11]

o Add a concentrated solution of potassium chloride (KCI) to achieve a final constant ionic
strength of 0.15 M. This is critical as it minimizes variations in activity coefficients during
the titration.[12]

 Inert Atmosphere: Purge the sample solution with an inert gas, such as nitrogen, for 10-15
minutes prior to and during the titration. This step is essential to displace dissolved carbon
dioxide, which can form carbonic acid and introduce a significant error, particularly when
titrating weak acids.[12]

o Titration Procedure:

o Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C)
on a magnetic stirrer.

o Immerse the calibrated pH electrode and a precision burette tip containing standardized
0.1 M sodium hydroxide (NaOH).

o Begin adding the NaOH titrant in small, precise increments (e.g., 0.02 mL). After each
addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording
the pH and total volume added.[12]

o Data Analysis:
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o Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to
generate the titration curve.

o Calculate the first derivative (ApH/AV) to precisely locate the equivalence point, which
appears as a maximum on the derivative plot.

o The volume at the half-equivalence point (half the volume of NaOH needed to reach the
equivalence point) is determined.

o The pKa is equal to the pH of the solution at this half-equivalence point.

 Validation: Perform a minimum of three independent titrations. The final reported pKa should
be the average, with a standard deviation providing a measure of the experiment's
reproducibility.[12]

Solubility Profile

Aqueous solubility is a gatekeeper for oral bioavailability. A compound must dissolve in the
gastrointestinal fluids to be absorbed. Conversely, solubility in organic solvents is crucial for
purification, analysis, and certain formulation strategies. While specific quantitative solubility
data for Isothiazole-3-carboxylic acid is sparse in the literature, its structure—a small, polar
molecule with hydrogen bonding capabilities—suggests moderate solubility in polar solvents
and limited solubility in nonpolar organic solvents.[13]

Causality in Experimental Solubility Determination

For lead optimization and formulation development, the thermodynamic solubility is the most
relevant parameter. It represents the true equilibrium concentration of a compound in a
saturated solution. The "shake-flask" method is the definitive technique for its measurement.
[14][15] This method involves equilibrating an excess of the solid compound with the solvent
over an extended period, ensuring that the system reaches a true thermodynamic equilibrium.
This contrasts with kinetic solubility methods, which are faster but can overestimate solubility
by generating supersaturated solutions.[14]

Diagram: Workflow for Thermodynamic Solubility Assay
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Caption: Shake-flask method for solubility determination.
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Protocol: Shake-Flask Solubility Assay

o Preparation: Add an excess amount of solid Isothiazole-3-carboxylic acid (enough to
ensure undissolved solid remains at equilibrium) to a known volume of the test solvent (e.g.,
phosphate-buffered saline at pH 7.4) in a sealed, inert vial.[15][16]

o Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment
(e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium,
typically 24 to 48 hours.[14][15] A preliminary time-course experiment can be run to confirm
when equilibrium is reached (i.e., when the measured concentration no longer increases with
time).

o Phase Separation: After equilibration, allow the vials to stand undisturbed to let the solid
settle. To ensure complete removal of undissolved material, centrifuge the samples at high
speed (e.g., >10,000 g).[14][16]

o Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately
filter it through a low-binding syringe filter (e.g., 0.22 um PVDF) to remove any remaining fine
particulates. This step is critical to avoid artificially high results.

¢ Quantification:

o Prepare a standard stock solution of the compound in a suitable organic solvent (e.g.,
DMSO, Methanol) and create a series of calibration standards by diluting it in the mobile
phase to be used for analysis.

o Analyze the calibration standards and the filtered sample by a validated analytical method,
typically HPLC-UV or LC-MS.

o Construct a calibration curve by plotting the analytical response versus concentration for
the standards.

o Determine the concentration of the filtered sample by interpolating its analytical response
on the calibration curve. This concentration represents the thermodynamic solubility.

Core Physical State Properties
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The melting and boiling points are fundamental physical constants that provide an indication of
purity and the strength of intermolecular forces.

Table 2: Physical State Properties

Property Value Source(s)
Melting Point Not available

Boiling Point 178°C at 760 mmHg [9]
Appearance Light brown or light yellow solid  [17][18]

The relatively high boiling point for a molecule of its size is indicative of strong intermolecular
hydrogen bonding mediated by the carboxylic acid group.[13]

Spectroscopic Profile for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure and purity of
a sample. The key features expected for Isothiazole-3-carboxylic acid are outlined below.

Table 3: Predicted Spectroscopic Features
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. Expected Chemical .
Technique Feature . Rationale
Shift | Wavenumber

Highly deshielded
H NMR Carboxyl Proton (- > 10 ppm (broad acidic proton, subject
COOH) singlet) to hydrogen bonding
and exchange.[19][20]
Protons on an
Isothiazole Protons electron-deficient
7.0-9.0 ppm ) )
(C4-H, C5-H) aromatic heterocyclic
ring.
Characteristic region
Carbonyl Carbon (- for carboxylic acid
13C NMR 165 - 185 ppm
COOH) carbonyl carbons.[19]

[21]

] Aromatic carbons in a
Isothiazole Carbons 115 - 160 ppm _
heterocyclic system.

Characteristic broad

absorption due to

2500 - 3300 cm™t strong hydrogen
IR Spectroscopy O-H Stretch )
(very broad) bonding of the
carboxylic acid dimer.
[19]
Strong, sharp
absorption typical for
1710-1760 cm™1 a carbonyl group.
C=0 Stretch ] i ]
(strong) Conjugation with the

ring may lower the
frequency.[19][22]

Safety, Stability, and Handling

Based on available Safety Data Sheets (SDS) for isothiazole derivatives and related carboxylic
acids, Isothiazole-3-carboxylic acid should be handled with appropriate care.
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e Hazards: May cause skin, eye, and respiratory tract irritation.[17] Some related isothiazole
compounds are classified as corrosive and may cause allergic skin reactions.

» Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective
equipment (PPE), including gloves, safety glasses, and a lab coat.[17][18] Avoid breathing
dust.[17]

o Storage: Store in a cool, dry place in a tightly sealed container.[8][17] Some related
compounds are noted as being air-sensitive and should be stored under an inert gas.

The isothiazole ring itself is generally stable, but the carboxylic acid group can undergo
standard transformations (e.g., esterification, amidation), making it a versatile synthetic
intermediate.[3][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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